molecular formula C15H11N3 B13121983 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile

Katalognummer: B13121983
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: JPKXKGGARFMURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Vorbereitungsmethoden

The synthesis of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often focus on optimizing yields and reaction conditions to ensure high efficiency and purity .

Analyse Chemischer Reaktionen

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functionalization, which can impart distinct reactivity and biological activity .

Eigenschaften

Molekularformel

C15H11N3

Molekulargewicht

233.27 g/mol

IUPAC-Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C15H11N3/c1-11-2-5-13(6-3-11)14-10-18-9-12(8-16)4-7-15(18)17-14/h2-7,9-10H,1H3

InChI-Schlüssel

JPKXKGGARFMURM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.